Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride
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Description
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO4 and its molecular weight is 261.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Resolution :
- Y. Shimohigashi et al. (1976) demonstrated the synthesis and resolution of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, a constituent amino acid in AM-toxins, using a procedure that avoids drastic acid treatment (Shimohigashi, Lee, & Izumiya, 1976).
Antimicrobial and Antimalarial Activity :
- Kristina Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, demonstrating significant antimicrobial activity against various pathogens (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
- L. M. Werbel et al. (1986) discussed the synthesis of compounds related to malaria treatment, highlighting the importance of structural variations for enhancing antimalarial potency (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Pharmaceutical Development and Applications :
- Cheng Chen et al. (2021) explored the asymmetric reduction of 2-chloro-3-oxo-ester, an advanced chiral synthon for the synthesis of the cardiovascular drug diltiazem, using a carbonyl reductase from Candida parapsilosis (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).
- T. Wascher et al. (1992) discussed the development of new antiarrhythmic substances related to propafenone, showing potential for improved oral bioavailability in treating arrhythmias (Wascher, Dittrich, & Kukovetz, 1992).
Chemical Studies and Applications :
- N. Gupta et al. (2017) studied phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid, relevant to industrial applications (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
- M. J. Blandamer et al. (1990) analyzed solvent effects on reactions in solution, which is crucial for understanding and optimizing various chemical processes (Blandamer, Blundell, Burgess, Cowles, Engberts, Horn, & Warrick, 1990).
Properties
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSXMBASIGORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.